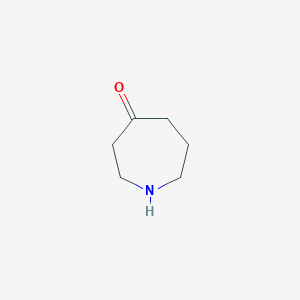

Azepan-4-one

Overview

Description

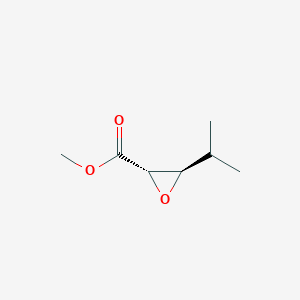

Azepan-4-one is a novel compound with potential therapeutic applications. It is a synthetic derivative of azepanone, a naturally occurring compound found in the bark of the red oak tree (Quercus rubra). This compound is a member of the azepanone family of compounds and is structurally related to other compounds such as azepanone-2-carboxylic acid, azepanone-3-carboxylic acid, and azepanone-4-carboxylic acid. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities.

Safety and Hazards

Future Directions

Azepan-4-one continues to play great synthetic relevance because of its different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . Future research should focus on the development of new and more efficient processes for the synthesis of this compound.

Mechanism of Action

Mode of Action

It is known that the synthesis of azepan-4-one involves a two-step [5+2] annulation, which is a key gold catalysis . This reaction shows generally high regioselectivities and good to excellent diastereoselectivities . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s role in biochemical pathways would be determined by its specific targets, which are currently unknown .

properties

IUPAC Name |

azepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHPWGYTSXHHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363553 | |

| Record name | Azepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105416-56-6 | |

| Record name | Azepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to Azepan-4-one?

A: Azepan-4-ones can be efficiently synthesized using a two-step [5+2] annulation reaction. This method, which leverages gold catalysis, has shown high regioselectivity and good to excellent diastereoselectivity []. Another approach utilizes a microwave-assisted condensation reaction between Azepan-4-ones and 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia. This method provides a route to nitro-substituted tetrahydropyridoazepines [, ].

Q2: How does the choice of substituents impact the synthesis of tetrahydropyridoazepines?

A: The selection of substituents on the amino group plays a crucial role in regioselectively synthesizing specific tetrahydropyridoazepine isomers. By varying these substituents, researchers can direct the reaction towards the formation of either tetrahydropyrido[3,2-c]azepines or tetrahydropyrido[2,3-d]azepines [].

Q3: What are the advantages of using microwave irradiation in the synthesis of nitro-substituted tetrahydropyridoazepines?

A: Microwave irradiation has demonstrated a beneficial effect on the condensation reaction between Azepan-4-ones and pyridone derivatives []. While specific advantages weren't detailed in the provided abstracts, microwave-assisted synthesis is generally known for increased reaction rates, improved yields, and enhanced selectivity compared to conventional heating methods.

Q4: Are there any intermediate compounds involved in the gold-catalyzed synthesis of Azepan-4-ones?

A: Yes, the gold-catalyzed synthesis of Azepan-4-ones involves the formation of N-oxides as key intermediates. These intermediates are generated through the oxidation of specific amines using meta-Chloroperoxybenzoic acid (mCPBA). Subsequently, a gold catalyst facilitates the cyclization of these N-oxides, ultimately leading to the desired this compound products [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)